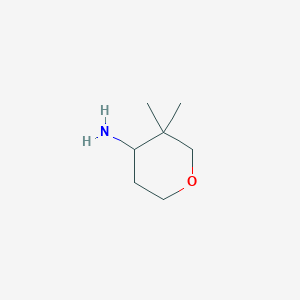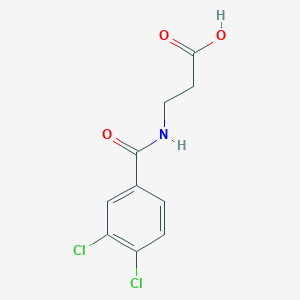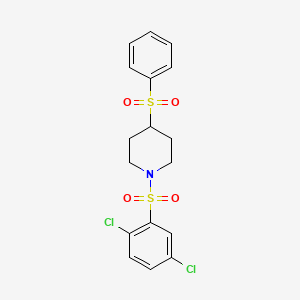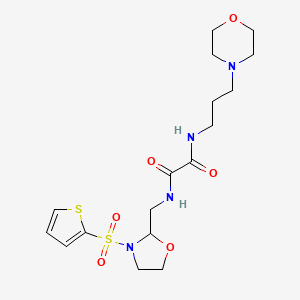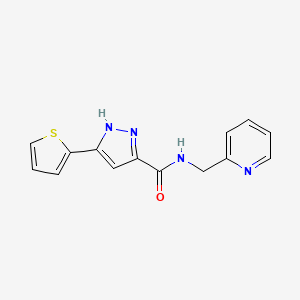
N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide” is a chemical compound. It is a part of the thiophene-based analogs, which have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives has gained extensive attention in recent years . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . This method can be used to synthesize compounds like “this compound”.Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecule “this compound” contains a thiophene ring, a pyridine ring, and a pyrazole ring, all of which are important heterocyclic structures in medicinal chemistry.Chemical Reactions Analysis
Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This strategy of direct oxidation of Csp3-H provides a powerful and promising method for the transformation of diarylmethane to aromatic ketones .Wirkmechanismus
The mechanism of action of N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is not well understood. However, it has been suggested that this compound may act as a chelating agent for metal ions. The metal complexes formed by this compound may have different biological activities than the free ligand.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound may have antioxidant properties. In addition, the metal complexes formed by this compound may have different biological activities than the free ligand.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful for studying the catalytic properties of metal complexes and their potential applications in therapeutic agents. However, one limitation of using this compound is its limited solubility in water, which may affect its ability to form complexes with metal ions in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. One direction is to study the biological activities of the metal complexes formed by this compound. Another direction is to investigate the potential applications of these metal complexes as therapeutic agents. Additionally, further research is needed to understand the mechanism of action of this compound and its metal complexes. Finally, efforts should be made to improve the solubility of this compound in water to facilitate its use in aqueous solutions.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research. Its ability to form stable complexes with metal ions makes it useful for studying the catalytic properties of metal complexes and their potential applications in therapeutic agents. However, further research is needed to understand the mechanism of action of this compound and its metal complexes, as well as to improve its solubility in water.
Synthesemethoden
The synthesis of N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has been reported in the literature using different methods. One such method involves the condensation of 2-pyridinecarboxaldehyde and 2-thiophenecarboxaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with 3-chloro-2-methylquinoline to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in scientific research. One such application is as a ligand for metal ions. This compound has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These metal complexes have been studied for their potential applications in catalysis and as therapeutic agents.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-14(16-9-10-4-1-2-6-15-10)12-8-11(17-18-12)13-5-3-7-20-13/h1-8H,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKCTPUTUPGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2448500.png)

![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)
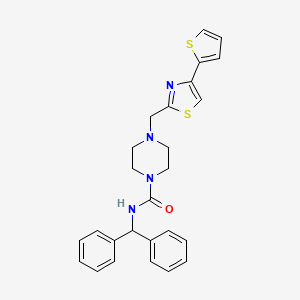
![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)
![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448507.png)
